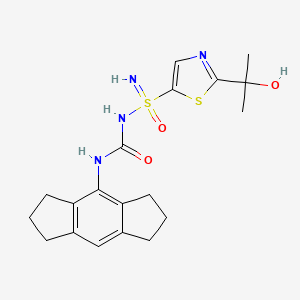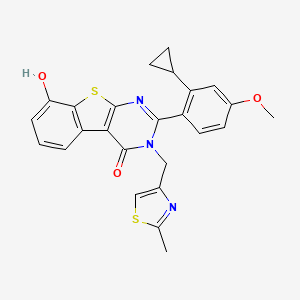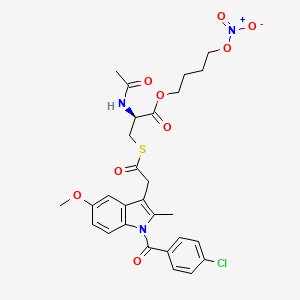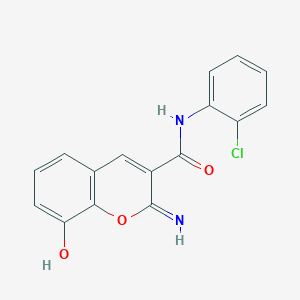
Dpp-4-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipeptidyl peptidase-4 inhibitor 8 (Dpp-4-IN-8) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose metabolism. By inhibiting DPP-4, this compound helps to increase the levels of active incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-8 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. Common synthetic routes may involve the use of protecting groups, selective deprotection, and coupling reactions under controlled conditions. For example, the synthesis might start with the preparation of a protected amino acid derivative, followed by coupling with a suitable partner to form the desired peptide bond .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
化学反応の分析
Types of Reactions
Dpp-4-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous solvents.
Substitution: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
科学的研究の応用
Dpp-4-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and the role of DPP-4 in various biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways involving incretin hormones.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus by enhancing insulin secretion and reducing blood glucose levels.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-4 .
作用機序
Dpp-4-IN-8 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). As a result, the levels of active incretin hormones increase, leading to enhanced insulin secretion, reduced glucagon secretion, delayed gastric emptying, and decreased blood glucose levels .
類似化合物との比較
Similar Compounds
Sitagliptin: An FDA-approved DPP-4 inhibitor used to treat type 2 diabetes.
Vildagliptin: Another DPP-4 inhibitor approved in the EU for the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor marketed as Onglyza.
Linagliptin: A DPP-4 inhibitor marketed as Tradjenta .
Uniqueness
Dpp-4-IN-8 is unique in its specific binding affinity and inhibitory potency against DPP-4. It may exhibit different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, making it a valuable compound for further research and development .
特性
分子式 |
C16H12ClNO6 |
|---|---|
分子量 |
349.72 g/mol |
IUPAC名 |
(E)-3-(5-chloro-4-hydroxy-2-methoxyphenyl)-1-(4-hydroxy-3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNO6/c1-24-16-8-15(21)11(17)6-10(16)3-4-13(19)9-2-5-14(20)12(7-9)18(22)23/h2-8,20-21H,1H3/b4-3+ |
InChIキー |
WSTLIYMZLRFRFK-ONEGZZNKSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
正規SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)



![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)

![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)

![[(3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-2'-oxo-6-(pyridine-3-carbonyloxy)spiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate](/img/structure/B12371117.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)
